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Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is an organic compound with the molecular formula CHClOS. This compound appears as a colorless liquid with a pungent odor, characterized by the presence of both an ester and a chlorosulfonyl functional group. Its structure consists of an ethyl ester linked to a chlorosulfonyl group, making it highly reactive and versatile for various chemical applications. The molecular weight of ethyl 2-(chlorosulfonyl)-2-methylpropanoate is approximately 214.67 g/mol, and its chemical structure can be represented by the SMILES notation: CCOC(=O)C(C)(C)S(Cl)(=O)=O .
For example, the reaction with ammonia produces an amide:
Another reaction involves hydrolysis:
Research on the biological activity of ethyl 2-(chlorosulfonyl)-2-methylpropanoate is limited, but its reactivity suggests potential applications in medicinal chemistry. The compound may serve as an intermediate in synthesizing bioactive molecules, particularly in the development of sulfonamide-based drugs. These drugs are known for their antibacterial properties and could benefit from modifications involving this compound.
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be synthesized through various methods. A common synthesis route involves reacting ethyl 2-methylpropanoate with chlorosulfonic acid under controlled conditions to minimize excessive heat generation. The general reaction can be represented as follows:
In industrial settings, production typically occurs in large-scale reactors where specific temperatures and pressures are maintained to ensure optimal yields. Subsequent purification steps such as distillation may be necessary to achieve the desired product purity .
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate has several applications across various fields:
While specific studies on the interactions of ethyl 2-(chlorosulfonyl)-2-methylpropanoate are scarce, its reactivity with nucleophiles suggests significant potential for interactions with biological macromolecules like proteins and nucleic acids. Understanding these interactions could pave the way for novel therapeutic strategies involving this compound .
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl chloroacetate | Lacks the sulfonyl chloride group | Less reactive due to absence of sulfonyl chloride |
| Methyl 2-(chlorosulfonyl)-2-methylpropanoate | Similar structure but contains a methyl ester | Affects reactivity and solubility |
| Sulfonimidates | Contains a sulfonyl group but has an imidate group | Different reactivity profile |
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is unique due to its combination of ester and chlorosulfonyl functionalities, providing a broad spectrum of reactivity that is advantageous for various applications in organic synthesis and medicinal chemistry .
The synthesis of sulfonyl chlorides, including ethyl 2-(chlorosulfonyl)-2-methylpropanoate, emerged from broader investigations into organosulfur chemistry in the mid-20th century. While benzenesulfonyl chloride was first synthesized in the 19th century, alkyl-substituted variants like this compound gained attention later due to their utility in pharmaceuticals and materials science.
The specific synthesis of ethyl 2-(chlorosulfonyl)-2-methylpropanoate was developed as part of efforts to optimize sulfonation reactions. A key method involves the reaction of ethyl 2-methylpropanoate with chlorosulfonic acid under controlled conditions to minimize side reactions. This approach builds on the Reed reaction, a general method for preparing sulfonyl chlorides by treating hydrocarbons with sulfur dioxide and chlorine gas.
Early applications of the compound were documented in patent literature and specialized synthetic protocols, particularly in the 1980s–1990s, as researchers explored its potential in generating sulfonamides and sulfonate esters. Its structural complexity—combining steric hindrance from the methyl group with the reactivity of the chlorosulfonyl group—distinguishes it from simpler sulfonyl chlorides like methanesulfonyl chloride.
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate plays a critical role in modern synthetic workflows due to its dual functionality:
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{11}\text{ClO}_4\text{S} $$ |
| Molecular Weight | 214.67 g/mol |
| CAS Number | 55896-99-6 |
| SMILES | $$ \text{CC(C)(S(=O)(Cl)=O)C(OCC)=O} $$ |
| Boiling Point | Not well-documented; decomposes upon heating |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM) |
The systematic nomenclature of ethyl 2-(chlorosulfonyl)-2-methylpropanoate follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing both ester and sulfonyl chloride functional groups [2] [23]. The compound is officially designated under Chemical Abstracts Service number 55896-99-6, with the molecular formula C₆H₁₁ClO₄S and a molecular weight of 214.67 grams per mole [2] [4]. The International Union of Pure and Applied Chemistry name ethyl 2-(chlorosulfonyl)-2-methylpropanoate represents the most systematically accurate designation according to current nomenclature standards [23].
The structural identification code, represented by the International Chemical Identifier string 1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3, provides a unique molecular descriptor that encodes the complete connectivity information [2] [23]. The corresponding International Chemical Identifier Key JDPDYSDJJGMSED-UHFFFAOYSA-N serves as a fixed-length hash representation derived from the full International Chemical Identifier [23]. The Simplified Molecular Input Line Entry System notation CCOC(=O)C(C)(C)S(=O)(=O)Cl offers a linear text representation of the molecular structure suitable for database searches and computational applications [2] [4].
Alternative systematic names include 2-(chlorosulfonyl)-2-methylpropanoic acid ethyl ester and propanoic acid, 2-(chlorosulfonyl)-2-methyl-, ethyl ester, which emphasize different aspects of the molecular framework while maintaining nomenclature consistency [4]. The compound designation number MFCD09759117 in the Molecular Design Limited database provides additional identification support for research applications [2] [23].
| Property | Value |
|---|---|
| CAS Number | 55896-99-6 |
| Molecular Formula | C₆H₁₁ClO₄S |
| Molecular Weight (g/mol) | 214.67 |
| IUPAC Name | ethyl 2-(chlorosulfonyl)-2-methylpropanoate |
| InChI | 1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 |
| InChI Key | JDPDYSDJJGMSED-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)S(=O)(=O)Cl |
| Physical Form | Liquid |
| Storage Temperature (°C) | 4 |
| Purity (%) | 95 |
| MDL Number | MFCD09759117 |
| Naming System | Chemical Name |
|---|---|
| IUPAC Name | ethyl 2-(chlorosulfonyl)-2-methylpropanoate |
| Systematic Name | 2-(chlorosulfonyl)-2-methylpropanoic acid ethyl ester |
| Alternative Name 1 | ethyl 2-methyl-2-sulfochloridepropanoate |
| Alternative Name 2 | ethyl 2-(chlorosulfonyl)-2-methylpropionate |
| CAS Index Name | propanoic acid, 2-(chlorosulfonyl)-2-methyl-, ethyl ester |
The crystallographic analysis of ethyl 2-(chlorosulfonyl)-2-methylpropanoate presents significant challenges due to the reactive nature of the chlorosulfonyl functional group, which tends to undergo hydrolysis under ambient atmospheric conditions [11] [13]. Current crystallographic databases lack comprehensive single-crystal X-ray diffraction data for this specific compound, primarily attributable to difficulties in obtaining stable crystals suitable for diffraction analysis [11]. The chlorosulfonyl moiety exhibits high electrophilic reactivity, making crystal growth procedures technically demanding and requiring stringent anhydrous conditions [13].
Comparative crystallographic studies of related organosulfur compounds containing similar structural motifs provide valuable insights into potential conformational arrangements [11] [13]. The molecular geometry optimization studies indicate that the chlorosulfonyl group adopts a tetrahedral arrangement around the sulfur center, consistent with sp³ hybridization patterns observed in analogous sulfonyl chloride structures [24]. The carbon-sulfur bond length in the chlorosulfonyl functionality typically ranges between 1.75 and 1.80 Angstroms, while the sulfur-oxygen double bonds exhibit characteristic lengths of approximately 1.45 Angstroms [13].
Conformational analysis reveals that the ethyl ester portion of the molecule can adopt multiple rotational conformations around the carbon-carbon and carbon-oxygen bonds [14]. The presence of two methyl substituents on the central carbon atom creates significant steric hindrance, influencing the overall molecular conformation and potentially restricting rotational freedom around adjacent bonds [14]. Temperature-dependent conformational studies suggest that elevated temperatures favor conformations with reduced steric interactions between the bulky substituents [11].
The solid-state packing arrangements of related chlorosulfonyl compounds demonstrate the importance of intermolecular electrostatic interactions, particularly involving the highly polarized sulfur-chlorine and sulfur-oxygen bonds [13]. These interactions significantly influence crystal stability and may explain the difficulties encountered in obtaining high-quality crystals of ethyl 2-(chlorosulfonyl)-2-methylpropanoate for detailed crystallographic investigation [11].
Computational chemistry methodologies have proven essential for characterizing the molecular properties of ethyl 2-(chlorosulfonyl)-2-methylpropanoate, particularly given the experimental challenges associated with direct structural determination [19] [20]. Density functional theory calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation hybrid functional with 6-31+G(d,p) basis sets have been successfully applied to similar organosulfur compounds, providing reliable geometric and energetic parameters [19].
The quantum mechanical treatment of the chlorosulfonyl functional group requires careful consideration of electron correlation effects, as the sulfur atom exhibits complex electronic behavior due to its ability to expand its valence shell [19] [20]. Molecular orbital calculations reveal that the lowest unoccupied molecular orbital is primarily localized on the chlorosulfonyl group, consistent with its high electrophilic reactivity [19]. The highest occupied molecular orbital shows significant contributions from both the ester oxygen atoms and the sulfur center, indicating potential sites for nucleophilic attack [20].
Geometry optimization studies using gradient-based algorithms have established that the preferred conformation minimizes steric repulsion between the methyl substituents and the bulky chlorosulfonyl group [24]. The optimized bond angles around the quaternary carbon center deviate slightly from ideal tetrahedral values due to the differing sizes of the substituents [24]. The carbon-carbon bond lengths in the methylated positions exhibit slight elongation compared to standard alkyl systems, reflecting the steric strain induced by the multiple substituents [19].
Solvation effects play a crucial role in determining the molecular behavior of ethyl 2-(chlorosulfonyl)-2-methylpropanoate in different chemical environments [19]. Polarizable continuum model calculations demonstrate that polar solvents significantly stabilize the molecule through favorable electrostatic interactions with the highly polarized chlorosulfonyl group [20]. The computed dipole moment of approximately 4.2 Debye reflects the substantial charge separation within the molecule, particularly between the electron-rich ester functionality and the electron-deficient chlorosulfonyl center [19].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic signatures, with characteristic sulfur-oxygen stretching modes expected in the 1150-1200 cm⁻¹ region and carbon-oxygen ester stretches appearing near 1740 cm⁻¹ [19]. These computational predictions serve as valuable guides for experimental spectroscopic identification and structural confirmation of the compound [20].